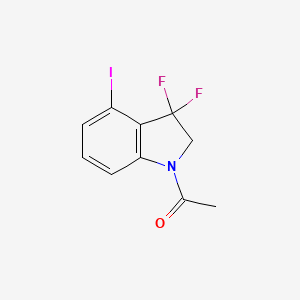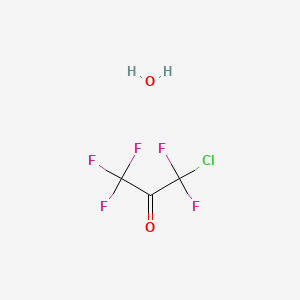
1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The provided papers describe a method for synthesizing 1,1-difluoroallenes, which are structurally related to the target compound. The synthesis involves a zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates. These acetates are prepared from aldehydes or ketones reacting with 1-iodo-2,2-difluorovinyllithium, which in turn is generated from 1,1,1-trifluoro-2-iodoethane . Although the target compound is an indole derivative and not an allene, the methods described could potentially be adapted for the synthesis of the indole core with appropriate functional groups.
Molecular Structure Analysis
The molecular structure of 1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one would be expected to feature a difluorinated indole ring with an iodo substituent at the 4-position. The presence of fluorine atoms could affect the electron density and reactivity of the molecule, while the iodine atom could be a site for further chemical transformations. The papers do not provide specific information on the molecular structure of such a compound, but the general principles of organofluorine chemistry would apply .
Chemical Reactions Analysis
The synthesis route described in the papers involves lithiation followed by reaction with aldehydes or ketones and acetylation . This suggests that the target compound could also undergo similar reactions, particularly at the iodo substituent, which could be used for further functionalization. The difluoro group could also influence the reactivity of the indole ring, potentially leading to selective reactions at certain positions on the ring.
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of 1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one specifically, they do provide insight into the properties of related difluoro compounds. The introduction of fluorine atoms typically increases the stability and lipophilicity of organic molecules, which could affect the compound's solubility, boiling point, and overall reactivity . The iodo substituent adds significant molecular weight and could be reactive under certain conditions, potentially participating in electrophilic substitution reactions.
Applications De Recherche Scientifique
Antioxidant Activity Studies
- Derivatives of ethan-1-one compounds have been studied for their potential antioxidant activities. QSAR-analysis of such derivatives can serve as a basis for designing new potential antioxidants, highlighting the importance of molecular structure parameters like electronic, steric, geometric, and energy descriptors in determining antioxidant efficacy (І. Drapak et al., 2019).
Electrophilic Fluorinating Agents
- Research on electrophilic fluorinating agents derived from nitrogen heterocycles, including compounds similar to "1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one", provides insight into the synthesis and application of fluorinated compounds, which are critical in various chemical reactions and pharmaceutical applications (R. Banks et al., 1997).
Complex Formation and Structural Studies
- The formation of complexes between ethane-bridged dimeric ligands and metal cations, such as copper(I) and cobalt(II), has been explored. These studies demonstrate the potential for using similar compounds in the development of complex metal-ligand structures for various applications, including catalysis and materials science (Marie-Thérèse Youinou et al., 1991).
Synthesis of Fluorinated Compounds
- Research on the synthesis of fluorinated compounds, including methods for introducing fluorine atoms into organic molecules, is crucial for developing pharmaceuticals, agrochemicals, and materials science applications. Studies on direct fluorination and the construction of difluoromethylated compounds offer valuable methodologies that could be applicable to the synthesis and functionalization of "1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one" derivatives (T. Chundawat et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,3-difluoro-4-iodo-2H-indol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2INO/c1-6(15)14-5-10(11,12)9-7(13)3-2-4-8(9)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGGGRFTUTDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=CC=C2I)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)


![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)


![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)



